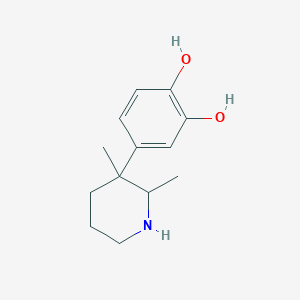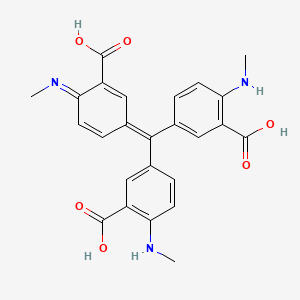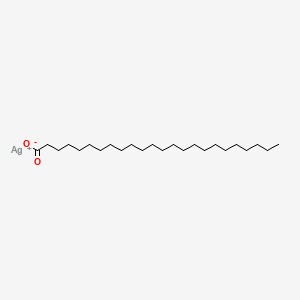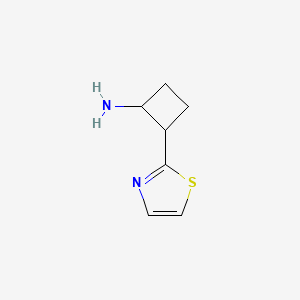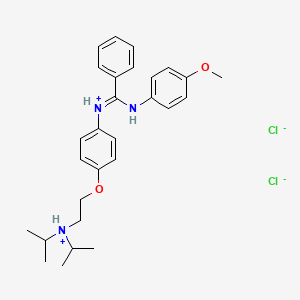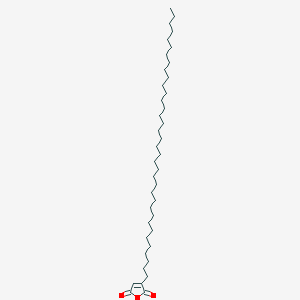![molecular formula C20H36O3 B13788020 (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid is a complex organic compound characterized by its unique structural features, including an epoxide ring and a long aliphatic chain with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of an appropriate alkene precursor, followed by the introduction of the pentyloxiran group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The double bond in the aliphatic chain can be reduced to a single bond using hydrogenation techniques.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles like hydroxide ions or amines can be used to open the epoxide ring.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alkanes: Resulting from the reduction of the double bond.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid exerts its effects involves interactions with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity is crucial for its potential therapeutic effects, as it can modify the activity of enzymes and receptors involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-{(R,E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl}cyclopentyl)hept-5-enoic acid
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
Uniqueness
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid is unique due to its specific structural features, such as the combination of an epoxide ring and a long aliphatic chain with a double bond. This combination imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C20H36O3 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m0/s1 |
Clave InChI |
KZTLOTWHEAHQAZ-CUZNAYPQSA-N |
SMILES isomérico |
CCCCC[C@H]1[C@H](O1)CCCCCCC/C=C\CCCC(=O)O |
SMILES canónico |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
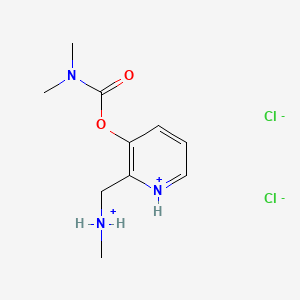
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)
![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)
![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
